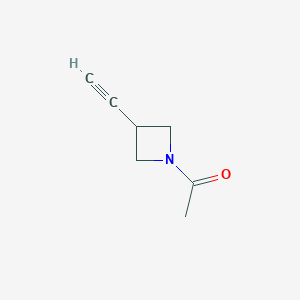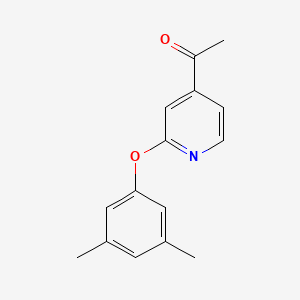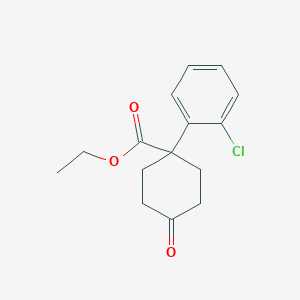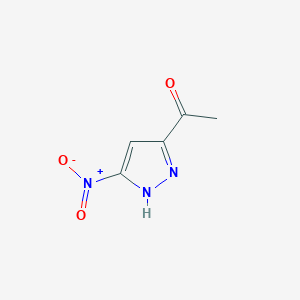![molecular formula C11H8N2O6 B15046710 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B15046710.png)
3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and nitro functional groups on the phenyl ring, along with the carboxylic acid group on the isoxazole ring, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkenes or alkynes. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Methyl-4-isoxazolecarboxylic Acid
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid
- Indole derivatives
Comparison: 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of functionalization possibilities and applications in various fields .
Properties
Molecular Formula |
C11H8N2O6 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O6/c14-10(9-8(11(15)16)5-19-12-9)6-1-3-7(4-2-6)13(17)18/h1-5,10,14H,(H,15,16) |
InChI Key |
NBUAPIAFWOUWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15046639.png)
![2-bromo-5-fluoro-1H-benzo[d]imidazole](/img/structure/B15046649.png)








![3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine](/img/structure/B15046709.png)
![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)

